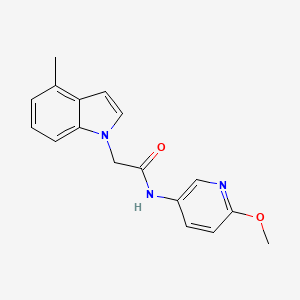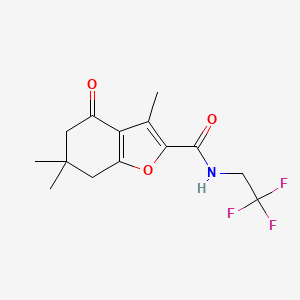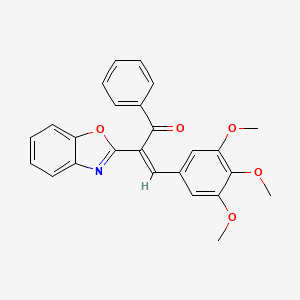![molecular formula C18H17N3O3 B12163493 N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide](/img/structure/B12163493.png)
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(Acetylamino)phenyl]-2-(1H-Indol-4-yloxy)acetamid ist eine synthetische organische Verbindung mit der Summenformel C18H17N3O3. Diese Verbindung enthält einen Indol-Rest, der ein häufiges Strukturmotiv in vielen biologisch aktiven Molekülen ist.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[4-(Acetylamino)phenyl]-2-(1H-Indol-4-yloxy)acetamid umfasst in der Regel die folgenden Schritte:
Acetylierung von 4-Aminophenol: Das Ausgangsmaterial, 4-Aminophenol, wird mit Essigsäureanhydrid acetyliert, um N-(4-Acetylamino)phenol zu bilden.
Bildung von Indol-4-yloxyacetat: Indol-4-carbonsäure wird mit Thionylchlorid in das entsprechende Säurechlorid umgewandelt. Dieses wird dann mit 2-Aminoethanol umgesetzt, um 2-(1H-Indol-4-yloxy)acetamid zu bilden.
Kopplungsreaktion: Der letzte Schritt beinhaltet die Kupplung von N-(4-Acetylamino)phenol mit 2-(1H-Indol-4-yloxy)acetamid unter basischen Bedingungen, um N-[4-(Acetylamino)phenyl]-2-(1H-Indol-4-yloxy)acetamid zu ergeben.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs beinhalten, um Ausbeute und Reinheit zu verbessern. Dies könnte die Verwendung von Katalysatoren, verbesserte Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie umfassen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide typically involves the following steps:
Acetylation of 4-aminophenol: The starting material, 4-aminophenol, is acetylated using acetic anhydride to form N-(4-acetylamino)phenol.
Formation of Indol-4-yloxy Acetate: Indole-4-carboxylic acid is converted to its corresponding acid chloride using thionyl chloride. This is then reacted with 2-aminoethanol to form 2-(1H-indol-4-yloxy)acetamide.
Coupling Reaction: The final step involves coupling N-(4-acetylamino)phenol with 2-(1H-indol-4-yloxy)acetamide under basic conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of catalysts, improved reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[4-(Acetylamino)phenyl]-2-(1H-Indol-4-yloxy)acetamid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Indol-Rest kann mit Reagenzien wie Kaliumpermanganat oder Wasserstoffperoxid oxidiert werden.
Reduktion: Die Acetylaminogruppe kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu einem Amin reduziert werden.
Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere am Indolstickstoff oder an der Acetylaminogruppe.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat unter sauren oder neutralen Bedingungen.
Reduktion: Lithiumaluminiumhydrid in wasserfreiem Ether.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte, die gebildet werden
Oxidation: Bildung von Indol-4-carbonsäurederivaten.
Reduktion: Bildung von N-[4-(Amino)phenyl]-2-(1H-Indol-4-yloxy)acetamid.
Substitution: Bildung von substituierten Indolderivaten.
Wissenschaftliche Forschungsanwendungen
N-[4-(Acetylamino)phenyl]-2-(1H-Indol-4-yloxy)acetamid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen Wechselwirkungen mit biologischen Makromolekülen untersucht.
Medizin: Wird auf seine potenziellen therapeutischen Eigenschaften untersucht, darunter entzündungshemmende und krebshemmende Aktivitäten.
Industrie: Wird bei der Entwicklung neuer Materialien und chemischer Verfahren eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[4-(Acetylamino)phenyl]-2-(1H-Indol-4-yloxy)acetamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Der Indol-Rest kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren. Die Acetylaminogruppe kann die Fähigkeit der Verbindung verbessern, biologische Membranen zu durchdringen und mit intrazellulären Zielstrukturen zu interagieren. Die genauen Pfade und molekularen Zielstrukturen hängen von der jeweiligen Anwendung und dem biologischen Kontext ab.
Wissenschaftliche Forschungsanwendungen
N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N-[4-(acetylamino)phenyl]-2-(1H-indol-4-yloxy)acetamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The acetylamino group may enhance the compound’s ability to penetrate biological membranes and interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and biological context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N-(4-Acetylamino)phenylacetamid: Fehlt der Indol-Rest, wodurch es weniger vielseitig in biologischen Anwendungen ist.
2-(1H-Indol-4-yloxy)acetamid: Fehlt die Acetylaminogruppe, was seine biologische Aktivität möglicherweise verringert.
N-(4-Aminophenyl)-2-(1H-Indol-4-yloxy)acetamid: Ähnliche Struktur, aber ohne die Acetylgruppe, was möglicherweise seine pharmakokinetischen Eigenschaften verändert.
Einzigartigkeit
N-[4-(Acetylamino)phenyl]-2-(1H-Indol-4-yloxy)acetamid ist aufgrund der Kombination von Indol- und Acetylaminogruppe einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen. Diese Kombination ermöglicht vielseitige Anwendungen in verschiedenen Bereichen, wodurch es zu einer wertvollen Verbindung für Forschung und Entwicklung wird.
Eigenschaften
Molekularformel |
C18H17N3O3 |
|---|---|
Molekulargewicht |
323.3 g/mol |
IUPAC-Name |
N-(4-acetamidophenyl)-2-(1H-indol-4-yloxy)acetamide |
InChI |
InChI=1S/C18H17N3O3/c1-12(22)20-13-5-7-14(8-6-13)21-18(23)11-24-17-4-2-3-16-15(17)9-10-19-16/h2-10,19H,11H2,1H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
QFXOTDAAMMVCSH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)COC2=CC=CC3=C2C=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 4-(biphenyl-4-yl)-2-({[4-(difluoromethoxy)phenyl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B12163414.png)
![(5Z)-5-[(3,4-dichlorophenyl)methylidene]-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12163428.png)
![3-[3-(1H-indol-5-yl)-1,2,4-oxadiazol-5-yl]-N-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B12163435.png)
![1-{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-one](/img/structure/B12163437.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-[4-(thiophen-2-yl)-1,3-thiazol-2-yl]propanamide](/img/structure/B12163443.png)


![4-amino-7-hydroxy-N-(3-methoxyphenyl)-2-(morpholin-4-yl)-5,6-dihydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B12163463.png)

![5-[(4-Methylphenyl)sulfonyl]furan-2-carboxylic acid](/img/structure/B12163471.png)

![3-(7-methoxy-4-methyl-2-oxo-2H-chromen-6-yl)-N-[2-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethyl]propanamide](/img/structure/B12163488.png)


